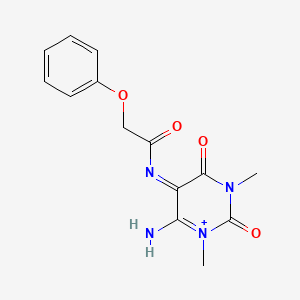
Hydroxypropyltrimonium Hydrolyzed Silk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypropyltrimonium Hydrolyzed Silk: is a quaternary ammonium compound derived from the hydrolysis of silk proteins. It is commonly used in cosmetic and personal care products due to its excellent conditioning properties for both hair and skin. This compound is known for its ability to reduce static electricity, enhance hair manageability, and provide a smooth, silky feel to the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxypropyltrimonium Hydrolyzed Silk is synthesized through the reaction of hydrolyzed silk proteins with 3-chloro-2-hydroxypropyltrimethylammonium chloride. The reaction typically occurs under mild alkaline conditions, which facilitates the formation of the quaternary ammonium salt. The process involves the following steps:
Hydrolysis of Silk Proteins: Silk proteins are hydrolyzed using enzymes or acids to break down the protein chains into smaller peptides.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of silk proteins followed by quaternization. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxypropyltrimonium Hydrolyzed Silk primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can displace the chloride ion from the quaternary ammonium group. Common reagents include hydroxide ions and other nucleophilic species.
Hydrolysis Reactions: Under acidic or basic conditions, the compound can undergo hydrolysis to break down the quaternary ammonium group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield hydrolyzed silk peptides and other by-products .
Wissenschaftliche Forschungsanwendungen
Hydroxypropyltrimonium Hydrolyzed Silk has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a conditioning agent in various formulations, providing antistatic and emulsifying properties.
Biology: The compound is utilized in studies related to protein interactions and the development of biomaterials.
Medicine: Due to its biocompatibility, it is explored for use in drug delivery systems and wound healing applications.
Industry: It is widely used in the cosmetic industry for hair and skin care products, enhancing the texture and feel of formulations .
Wirkmechanismus
The mechanism of action of Hydroxypropyltrimonium Hydrolyzed Silk involves its interaction with the surface of hair and skin. The quaternary ammonium group imparts a positive charge, which allows the compound to adhere to the negatively charged surfaces of hair and skin. This results in reduced static electricity, improved manageability, and a smooth, silky feel. The hydrolyzed silk peptides penetrate the hair and skin, providing conditioning and moisturizing effects .
Vergleich Mit ähnlichen Verbindungen
Hydrolyzed Keratin: Derived from keratin proteins, it provides similar conditioning properties but is more commonly used for hair repair and strengthening.
Hydrolyzed Casein: Derived from milk proteins, it is used for its moisturizing and conditioning properties in skin and hair care products.
Hydrolyzed Soy Protein: Derived from soy proteins, it offers conditioning and strengthening benefits for hair and skin
Uniqueness: Hydroxypropyltrimonium Hydrolyzed Silk is unique due to its origin from silk proteins, which are known for their superior conditioning properties. The presence of the quaternary ammonium group enhances its ability to reduce static electricity and improve hair manageability, making it a preferred choice in high-end cosmetic formulations .
Eigenschaften
CAS-Nummer |
169590-61-8 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone](/img/structure/B1169644.png)

